BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for AZD3458
Treatment in Syngeneic Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AZD3458

Cat. No.: B15621147

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of
AZD3458, a selective PI3Ky inhibitor, in syngeneic mouse tumor models. The protocols
outlined below are intended to serve as a detailed framework for investigating the
immunomodulatory and anti-tumor effects of AZD3458, both as a monotherapy and in
combination with other immunotherapies.

Introduction to AZD3458

AZD3458 is a potent and selective inhibitor of the gamma isoform of phosphoinositide 3-kinase
(PI3Ky).[1] PI3KYy is a key regulator of immune cell signaling, and its inhibition has been shown
to reprogram the tumor microenvironment from an immunosuppressive to an
immunostimulatory state.[2] Specifically, AZD3458 targets myeloid cells, such as tumor-
associated macrophages (TAMs), to enhance anti-tumor immune responses.[2][3] It is an orally
bioavailable small molecule intended for preclinical research.[1]

Mechanism of Action of AZD3458

The primary mechanism of action of AZD3458 involves the inhibition of PI3Ky, which is highly
expressed in myeloid cells. This inhibition leads to a shift in the tumor microenvironment,
characterized by a decrease in immunosuppressive M2-like macrophages and an increase in
the activity of cytotoxic T lymphocytes. This modulation of the immune landscape can enhance
the efficacy of checkpoint inhibitors.
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Figure 1: Simplified signaling pathway of AZD3458's mechanism of action.

Recommended Syngeneic Tumor Models

The selection of an appropriate syngeneic model is crucial for evaluating the efficacy of
AZD3458.[4][5] The following models are commonly used and have been shown to be

responsive to immunomodulatory agents.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b15621147?utm_src=pdf-body-img
https://www.benchchem.com/product/b15621147?utm_src=pdf-body
https://www.benchchem.com/product/b15621147?utm_src=pdf-body
https://www.taconic.com/resources/considerations-performing-successful-syngeneic-tumor-study
https://www.reactionbiology.com/the-evolution-and-importance-of-syngeneic-tumor-models-in-immunotherapy-research-2/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Cell Line Tumor Type Mouse Strain Key Characteristics

Immunologically "hot";
CT-26 Colon Carcinoma BALB/c responsive to

checkpoint inhibitors.

Immunologically "hot";
Colon )
MC38 ) C57BL/6 responsive to
Adenocarcinoma S
checkpoint inhibitors.

Highly metastatic;
immunologically

"cold"; models an

471 Mammary Carcinoma BALB/c ) )
immunosuppressive
tumor
microenvironment.
Immunologically

Lewis Lung "cold"; often refractory

LLC ] C57BL/6 )

Carcinoma to checkpoint

inhibitors.

Experimental Protocols
General Experimental Workflow

Figure 2: General workflow for a syngeneic tumor model study.

Detailed Protocol for a CT-26 Syngeneic Model Study

This protocol provides a detailed example using the CT-26 colon carcinoma model. Similar
principles can be applied to other models with necessary adjustments.

Materials:
e CT-26 murine colon carcinoma cell line
e RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

o Sterile PBS
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Trypsin-EDTA
6-8 week old female BALB/c mice
AZD3458

Vehicle for oral gavage (e.g., 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) and 0.1%
(v/v) Tween 80 in sterile water)

Anti-mouse PD-1 antibody (optional, for combination studies)
Isotype control antibody (optional)
Calipers for tumor measurement

Syringes and needles for injection and gavage

Procedure:

e Tumor Cell Culture and Implantation:

o Culture CT-26 cells in RPMI-1640 medium until they reach 70-80% confluency.

o Harvest cells using Trypsin-EDTA, wash with sterile PBS, and resuspend in sterile PBS at
a concentration of 5 x 1076 cells/mL.

o Subcutaneously inject 100 uL of the cell suspension (5 x 1075 cells) into the right flank of
each mouse.

Tumor Growth Monitoring and Treatment Initiation:
o Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
o Calculate tumor volume using the formula: Volume = (Length x Width”"2) / 2.

o When tumors reach an average volume of 50-100 mm3, randomize mice into treatment
groups (e.g., Vehicle, AZD3458, anti-PD-1, AZD3458 + anti-PD-1).
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o Treatment should be initiated based on the specific study design, often when tumors are
well-established but before they become too large.[2][6]

e AZD3458 Formulation and Administration:

o Prepare a suspension of AZD3458 in the vehicle at the desired concentration. For a 20
mg/kg dose in a 20 g mouse with a 100 pL gavage volume, the concentration would be 4
mg/mL.

o Administer AZD3458 orally via gavage at a dose of 20 mg/kg, twice daily (BID).
o Combination Therapy (Optional):

o For combination studies, administer anti-mouse PD-1 antibody intraperitoneally (i.p.) at a
dose of 10 mg/kg, typically twice a week.

« In-Life Monitoring:
o Continue to monitor tumor volume and body weight 2-3 times per week.
o Observe the general health of the animals daily.

o Endpoint Analysis:

o At the end of the study (e.g., when tumors in the control group reach a predetermined size
or after a set number of treatment days), euthanize the mice and harvest tumors and
spleens for downstream analysis.

Endpoint Analysis Protocols
Flow Cytometry for Immunophenotyping

Objective: To quantify immune cell populations within the tumor microenvironment and spleen.
Protocol:

¢ Single-Cell Suspension Preparation:
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o Mince the harvested tumor tissue and digest using a tumor dissociation kit or a cocktail of

collagenase and DNase.

o Filter the cell suspension through a 70 um cell strainer to remove debris.

o Prepare a single-cell suspension from the spleen by mechanical dissociation and red

blood cell lysis.
e Antibody Staining:

o Stain the cells with a viability dye to exclude dead cells.

o Block Fc receptors with an anti-CD16/32 antibody.

o Stain with a panel of fluorescently labeled antibodies. An example panel for myeloid and

lymphoid cells is provided below.

Example Flow Cytometry Panel:

Target Fluorochrome Clone Cell Population

CD45 BUV395 30-F11 All hematopoietic cells

CD3e APC-Cy7 145-2C11 T cells

CD4 BV786 RM4-5 Helper T cells

CD8a BUV496 53-6.7 Cytotoxic T cells

FoxP3 PE FJK-16s Regulatory T cells

CD11b BV605 M1/70 Myeloid cells

F4/80 PE-Cy7 BMS8 Macrophages

Ly6G FITC 1A8 Neutrophils

Ly6C PerCP-Cy5.5 HK1.4 Monocytic cells

CD206 APC C068C2 M2-like macrophages

PD-L1 Bv421 10F.9G2 immune checkpoint
ligand
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RT-gPCR for Gene Expression Analysis

Objective: To measure the expression of genes associated with immune activation and

suppression.

Protocol:

e RNA Extraction and cDNA Synthesis:
o Extract total RNA from a portion of the tumor tissue using a suitable RNA isolation Kkit.
o Synthesize cDNA from the extracted RNA using a reverse transcription Kit.

e Quantitative PCR:

o Perform qPCR using SYBR Green or TagMan assays with primers for the genes of
interest.

o Normalize the expression data to a housekeeping gene (e.g., B-actin or GAPDH).

Recommended Murine RT-qPCR Primers:
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Gene Forward Primer (5' - 3') Reverse Primer (5' - 3')
GzmB CTG GCTTCT GAT GCACCA GGCTGACTGATC GAT GTC
Zm
AA CA
) TGC GTC TCT CCT GAT GGT GTCTCCACG GCAGTC
Perforin
GA AGTTC
L-12p40 GGAAGC ACG GCAGCA AAC TTG AGG GAG AAG TAG
P GAATA GAATGG
IL-10 GCT GCT GACTGATGATGT GGCAAT CCAGTCTCT CCT
TGA GA
CD206 CTT CACAAG CCAGCTTTT GGC TGATGG TGACTT TGA
TCC GTT
PD.L1 GCT CCAAAG GACTTG TAC TGATGG CCT GAC GGT AAT
GTG G TCC
B-acti GGC TGTATT CCC CTC CAT CCAGTT GGT AAC AAT GCC
-actin
CG AAT GT

Data Presentation and Expected Outcomes

All quantitative data should be summarized in tables for clear comparison between treatment

groups.

Table 1. Example of Tumor Growth Inhibition Data
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Mean Tumor

% Tumor Growth

Treatment Group N Volume (mm?3) * o
Inhibition (TGI)
SEM at Day 21

Vehicle 10 1500 + 150 -
AZD3458 (20 mg/kg

10 900 £ 120 40%
BID)
anti-PD-1 (10 mg/kg

10 1050 + 130 30%
BIW)
AZD3458 + anti-PD-1 10 450 £ 90 70%

Table 2: Example of Immunophenotyping Data from Tumors

% M2-like Macrophages

Treatment Group % CD8+ of CD45+
(CD206+) of F4/80+
Vehicle 52+0.8 65.3+5.1
AZD3458 105+1.2 30.1+£45
anti-PD-1 81+1.0 50.7+4.8
AZD3458 + anti-PD-1 153+15 205+ 3.9

Table 3: Example of Gene Expression Data from Tumors (Fold Change vs. Vehicle)

Treatment Group GzmB IL-10
AZD3458 2.5 0.6
anti-PD-1 1.8 0.8
AZD3458 + anti-PD-1 4.2 0.4
Expected Outcomes:
© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Monotherapy: AZD3458 monotherapy is expected to result in moderate tumor growth
inhibition. This will likely be associated with an increase in the infiltration of CD8+ T cells and
a decrease in the proportion of M2-like macrophages within the tumor. Gene expression
analysis should reveal an upregulation of cytotoxic T-cell markers like Granzyme B and a
downregulation of immunosuppressive cytokines like IL-10.

Combination Therapy: The combination of AZD3458 with a checkpoint inhibitor such as an
anti-PD-1 antibody is anticipated to lead to synergistic anti-tumor activity, with significantly
greater tumor growth inhibition than either agent alone. This enhanced efficacy is expected
to correlate with a more profound remodeling of the tumor microenvironment, including a
greater influx of activated CD8+ T cells and a more substantial reduction in
immunosuppressive myeloid cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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